molecular formula C15H18N2O B14325556 N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide CAS No. 111113-41-8

N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14325556
CAS No.: 111113-41-8
M. Wt: 242.32 g/mol
InChI Key: GSTORNHNXTUDLG-UHFFFAOYSA-N
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Description

N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers. The structure of this compound includes a benzyl group attached to the nitrogen atom, and two methyl groups at the 2 and 6 positions of the dihydropyridine ring, with a carboxamide group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide can be achieved through a multi-step process. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by acting as a calcium channel blocker. It binds to voltage-gated calcium channels, particularly the L-type channels, and inhibits the influx of calcium ions into cells. This action leads to the relaxation of vascular smooth muscles and a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other 1,4-dihydropyridines. Its benzyl group and carboxamide functionality may enhance its binding affinity and selectivity for certain molecular targets .

Properties

CAS No.

111113-41-8

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-benzyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C15H18N2O/c1-11-8-9-14(12(2)17-11)15(18)16-10-13-6-4-3-5-7-13/h3-8,17H,9-10H2,1-2H3,(H,16,18)

InChI Key

GSTORNHNXTUDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(=C(N1)C)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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